molecular formula C9H10ClN3O B14015133 Hydrazinecarboxamide,2-(2-chloro-1-phenylethylidene)- CAS No. 52376-89-3

Hydrazinecarboxamide,2-(2-chloro-1-phenylethylidene)-

Cat. No.: B14015133
CAS No.: 52376-89-3
M. Wt: 211.65 g/mol
InChI Key: BHQOAOOLEQMTAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydrazinecarboxamide,2-(2-chloro-1-phenylethylidene)- is a chemical compound with the molecular formula C₉H₁₀ClN₃O It is known for its unique structure, which includes a hydrazinecarboxamide group and a 2-chloro-1-phenylethylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarboxamide,2-(2-chloro-1-phenylethylidene)- typically involves the reaction of hydrazinecarboxamide with 2-chloro-1-phenylethylidene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include ethanol or methanol, and the reaction is often catalyzed by acids or bases to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of Hydrazinecarboxamide,2-(2-chloro-1-phenylethylidene)- may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboxamide,2-(2-chloro-1-phenylethylidene)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Hydrazinecarboxamide,2-(2-chloro-1-phenylethylidene)- has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.

Mechanism of Action

The mechanism of action of Hydrazinecarboxamide,2-(2-chloro-1-phenylethylidene)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Hydrazinecarboxamide,2-(2-bromo-1-phenylethylidene)
  • Hydrazinecarboxamide,2-(2-fluoro-1-phenylethylidene)
  • Hydrazinecarboxamide,2-(2-iodo-1-phenylethylidene)

Uniqueness

Hydrazinecarboxamide,2-(2-chloro-1-phenylethylidene)- is unique due to the presence of the chloro group, which imparts specific reactivity and properties to the compound. This makes it distinct from its analogs with different halogen substituents, such as bromo, fluoro, or iodo groups.

Properties

CAS No.

52376-89-3

Molecular Formula

C9H10ClN3O

Molecular Weight

211.65 g/mol

IUPAC Name

[(2-chloro-1-phenylethylidene)amino]urea

InChI

InChI=1S/C9H10ClN3O/c10-6-8(12-13-9(11)14)7-4-2-1-3-5-7/h1-5H,6H2,(H3,11,13,14)

InChI Key

BHQOAOOLEQMTAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NNC(=O)N)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.